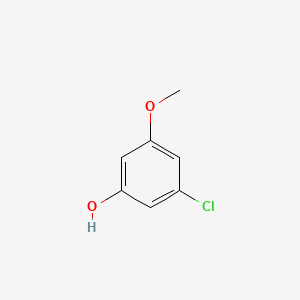

3-Chloro-5-methoxyphenol

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-chloro-5-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO2/c1-10-7-3-5(8)2-6(9)4-7/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZVYZZFCAMPFOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60215577 | |

| Record name | 3-Chloro-5-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60215577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white crystalline powder; [Acros Organics MSDS] | |

| Record name | 3-Chloro-5-methoxyphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19776 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

65262-96-6 | |

| Record name | 3-Chloro-5-methoxyphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65262-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-5-methoxyphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065262966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloro-5-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60215577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-5-methoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.674 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance and Context of Phenolic Compounds in Advanced Chemical Science

Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are of immense importance in chemistry. ijhmr.commnba-journal.com They are a cornerstone of natural product chemistry, with examples including amino acids, hormones, and vitamins. units.it In the realm of synthetic and industrial chemistry, phenols are crucial starting materials and intermediates for a vast array of products. units.itacs.org

The reactivity of the phenolic ring and the hydroxyl group allows for a multitude of chemical transformations, making them versatile building blocks in organic synthesis. wisdomlib.org The specific properties and reactivity of a phenolic compound are significantly influenced by the nature and position of other substituents on the aromatic ring. acs.org This has led to extensive research into substituted phenols to modulate their electronic and steric properties for specific applications. acs.org

Phenolic compounds are widely recognized for their antioxidant properties, which are pivotal in protecting biological systems from damage by free radicals. ijhmr.comgsconlinepress.com This has spurred significant interest in their potential health benefits, leading to their investigation in medicinal chemistry for developing new therapeutic agents with anti-inflammatory, antimicrobial, and anticancer properties. mnba-journal.comgsconlinepress.comijhmr.com Furthermore, the unique photochemical properties of phenols and their corresponding anions, phenolates, have opened new avenues in photocatalysis and the development of novel organic reactions. units.itresearchgate.net

Overview of 3 Chloro 5 Methoxyphenol S Position in Substituted Phenol Research

Established Synthetic Routes to this compound

The synthesis of this compound can be approached through several strategic pathways, primarily involving the manipulation of precursor molecules.

Nucleophilic Aromatic Substitution (SNAr) Strategies Involving Phenol Precursors

Nucleophilic aromatic substitution (SNAr) stands as a cornerstone for the synthesis of substituted phenols. This reaction type generally requires the presence of strong electron-withdrawing groups on the aromatic ring to facilitate the addition-elimination mechanism. pressbooks.pubjuniperpublishers.com In this process, a nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized carbanion intermediate. pressbooks.pub Subsequent elimination of the leaving group restores the aromaticity of the ring. pressbooks.pub For the synthesis of chloro-substituted phenols, this can involve the displacement of a halide or other suitable leaving group by a hydroxide (B78521) ion or a protected hydroxyl equivalent. While direct SNAr on an unactivated chlorobenzene (B131634) requires harsh conditions, such as high temperatures, appropriately substituted precursors can undergo this reaction more readily. pressbooks.pub The presence of activating groups ortho or para to the leaving group is crucial for stabilizing the intermediate Meisenheimer complex. pressbooks.pubjuniperpublishers.com

Aryl halides that lack significant electron-withdrawing substituents can undergo nucleophilic substitution through a benzyne (B1209423) intermediate under forcing conditions. pressbooks.pub For instance, the reaction of chlorobenzene with sodium hydroxide at 350°C yields phenol. pressbooks.pub

| Reactants | Conditions | Product | Reference |

|---|---|---|---|

| Chlorobenzene, NaOH solution | 350 °C | Phenol | pressbooks.pub |

| Chlorobenzene, Amide (NH2–) | Not specified | Aniline | pressbooks.pub |

| 4-Fluorobenzaldehyde, 4-Methoxyphenol (B1676288), K2CO3 | 140 °C, DMSO | 4-Aryloxybenzaldehyde | walisongo.ac.id |

Demethylation Approaches from Methoxy-Substituted Precursors

A common and effective strategy for the synthesis of phenolic compounds is the demethylation of their corresponding methoxy-substituted precursors. This approach is particularly useful when the methoxy analogue is more readily accessible. Various reagents can be employed to cleave the methyl-aryl ether bond. For instance, boron tribromide (BBr3) is a powerful dealkylating agent used to convert methoxy derivatives into their corresponding phenols. encyclopedia.pub This method was utilized in the synthesis of N-(2-(3-hydroxyphenoxy)-4-nitrophenyl)methanesulfonamide from its methoxy precursor. encyclopedia.pub Another example involves the demethylation of a methoxy derivative with hydrobromic acid (HBr) in acetic acid to produce 3-(3,5-dichloro-4-hydroxyphenoxy)phenol. mdpi.com

In some cases, demethylation can occur concurrently with other reactions. For example, the demethylation of 2,6-dichloroanisole (B52528) has been observed to accompany borylation reactions. google.com Furthermore, microbial processes can also achieve demethylation. Certain anaerobic bacteria have been shown to demethylate chlorinated hydroquinone (B1673460) metabolites, such as the conversion of 2,3,5,6-tetrachloro-4-methoxyphenol (TCMP) to tetrachlorohydroquinone (B164984) (TCHQ). nih.gov

Alkylation Reactions in the Synthesis of Related Methoxy-Phenols

Alkylation reactions are fundamental in organic synthesis for introducing alkyl groups onto aromatic rings and are pertinent to the synthesis of various methoxy-phenols. rsc.org The alkylation of phenols can proceed via two competitive pathways: O-alkylation, which forms an ether, and C-alkylation, where the alkyl group attaches directly to the aromatic ring. researchgate.net Achieving selectivity between these two pathways is a significant challenge. researchgate.net

Various catalytic systems have been developed to control the outcome of phenol alkylation. These include Brønsted and Lewis acids, basic ionic liquids, metal oxides, solid acids, zeolites, and heteropolyacids. researchgate.net For instance, 4-methoxyphenol can be synthesized by the methylation of hydroquinone using dimethyl sulfate (B86663) or methanol (B129727) as the methylating agent in the presence of a catalyst like sulfuric acid. atamanchemicals.com The choice of catalyst and reaction conditions plays a critical role in determining the product distribution. researchgate.net For example, in the alkylation of 4-methoxyphenol with methyl tert-butyl ether (MTBE), the acidity of the catalyst influences whether O-alkylation, mono-C-alkylation, or di-C-alkylation occurs. researchgate.net

| Phenolic Substrate | Alkylating Agent | Catalyst/Conditions | Key Product(s) | Reference |

|---|---|---|---|---|

| Hydroquinone | Dimethyl sulfate or Methanol | Sulfuric acid, high temperature/pressure | 4-Methoxyphenol | atamanchemicals.com |

| p-Methoxyphenol | Isobutylene | Phosphoric acid | Monobutyl-p-methoxyphenol and 2,5-dibutyl-p-methoxyphenol | google.com |

| 4-Methoxyphenol | Methyl tert-butyl ether (MTBE) | Neutral alumina-supported heteropolyphosphotungstic acids | O-alkylated, mono- and di-C-alkylated products | researchgate.net |

| Phenol | Methanol | Zeolites, metal oxides, etc. (vapor phase) | Anisole, cresols, xylenols | researchgate.net |

Synthesis of Complex Molecules Incorporating the this compound Moiety

The this compound scaffold serves as a valuable building block for the construction of more elaborate and functionally diverse molecules.

Derivatization for Bioactive Compound Synthesis

The functional groups of this compound, the hydroxyl and the methoxy groups, as well as the aromatic ring itself, offer multiple sites for derivatization to generate potentially bioactive compounds. mdpi.com Phenolic compounds are widely recognized for their biological activities, and chemical modification is a common strategy to enhance these properties. mdpi.com

Derivatization can involve reactions such as esterification or the formation of amides. For example, the reaction of 2-amino-5-methoxyphenol (B1278220) with chloroacetyl chloride yields 2-chloroacetamido-5-methoxy phenol, an intermediate in the synthesis of benzoxazines. prepchem.com The introduction of different functional groups can modulate the biological profile of the parent molecule. For instance, the synthesis of chalcones from 3-isopropyl-4-methoxy-6-methylbenzaldehyde has led to compounds tested for antimalarial activity. mdpi.com

Formation of Ether Linkages with Aromatic Systems

The phenolic hydroxyl group of this compound is a key functional handle for forming ether linkages with other aromatic systems. This is often achieved through nucleophilic aromatic substitution reactions where the phenoxide, generated under basic conditions, acts as a nucleophile. encyclopedia.pub

A general and practical method for forming carbohydrate-aryl ethers involves the reaction of carbohydrate alcohols with fluorinated (hetero)aromatics in the presence of a strong base like KHMDS. acs.org This SNAr reaction proceeds with high regioselectivity. acs.org Similarly, the synthesis of 5-Chloro-2-(3-methoxyphenoxy)pyrimidine can be accomplished by reacting a halogenated pyrimidine (B1678525) with 3-methoxyphenol (B1666288) under basic conditions. evitachem.com The Ullmann reaction, catalyzed by copper, is another important method for forming aryl-ether bonds, as demonstrated in the synthesis of 3-(3,5-dichloro-4-hydroxyphenoxy)phenol using 3-methoxyphenol as a co-reagent. mdpi.com

Preparation of Schiff Bases with 3-Methoxyphenol

Schiff bases are synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone. In the context of derivatives of 3-methoxyphenol, a common method involves the reaction of a methoxyphenol derivative with an appropriate amine. For instance, Schiff bases can be prepared by the condensation of equimolar amounts of an aminophenol and a hydroxy-methoxybenzaldehyde in ethanol (B145695), followed by refluxing for several hours. scispace.com This general approach can be adapted for 3-methoxyphenol derivatives.

Another example is the synthesis of the Schiff base ligand 2-[(4-methylphenylimino)methyl]-6-methoxyphenol (C₁₅H₁₅NO₂), which is prepared by the condensation of o-vanillin (2-hydroxy-3-methoxybenzaldehyde) with p-toluidine. mdpi.com Similarly, other studies report the synthesis of novel Schiff bases, such as 5-((4-chloro-3-nitrophenylimino)methyl)-2-methoxyphenol, through the reaction of 3-hydroxy-4-methoxybenzaldehyde and 4-chloro-3-nitroaniline. rsc.org

The reaction progress and purity of the resulting Schiff base are often monitored by techniques like thin-layer chromatography (TLC). scispace.com The synthesized Schiff bases can then be used to form metal complexes. scispace.commdpi.com

Optimization of Synthetic Reaction Conditions

The efficiency and outcome of synthesizing this compound and its derivatives are highly dependent on the careful control of reaction parameters.

Temperature Control and Inert Atmosphere Considerations

Precise temperature control is crucial in the synthesis of chlorinated phenols and their derivatives to minimize side reactions and decomposition. smolecule.com For instance, in the chlorination of methoxyphenols, maintaining low temperatures, often between 0–10°C, is necessary to achieve selective substitution and prevent the formation of unwanted by-products. In some syntheses, reactions are conducted at elevated temperatures under reflux to drive the reaction to completion. scispace.comjmchemsci.com For example, the synthesis of certain Schiff bases involves refluxing the reaction mixture for 4-5 hours. scispace.com

The use of an inert atmosphere, typically nitrogen or argon, is a common practice in many organic syntheses to prevent unwanted side reactions with atmospheric oxygen and moisture. This is particularly important when using air- and moisture-sensitive reagents. diva-portal.org For instance, purging the reaction vessel with nitrogen before introducing reagents helps to ensure that the reaction proceeds as intended. google.com

Role of Base Selection in Deprotonation

The choice of base is critical in reactions involving phenols, as it facilitates the deprotonation of the hydroxyl group to form a more nucleophilic phenoxide ion. acs.org The selection of an appropriate base depends on the pKa of the phenol and the specific reaction conditions. ntnu.no

In the synthesis of diaryl ethers via SNAr reactions, bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and potassium carbonate (K₂CO₃) are employed. beilstein-journals.org For the alkylation of phenols, potassium carbonate is a commonly used base. walisongo.ac.id The strength of the base can significantly influence the reaction's success; a base that is not strong enough may result in incomplete deprotonation and low conversion rates. ntnu.no For example, in some reactions, stronger bases are required to deprotonate less acidic alcohols in the presence of a more acidic phenolic group. ntnu.no The base also plays a role in neutralizing acidic byproducts, such as HCl, that may be formed during the reaction. jmchemsci.com

Solvent Effects on Reaction Yield and Purity

The solvent plays a multifaceted role in chemical synthesis, influencing reactant solubility, reaction rates, and even the position of chemical equilibria. The choice of solvent can have a significant impact on the yield and purity of the final product. walisongo.ac.id

In the synthesis of Schiff bases, ethanol is a commonly used solvent due to its ability to dissolve the reactants and facilitate the reaction upon heating. scispace.com For other reactions, such as the synthesis of diaryl ethers, aprotic polar solvents like acetonitrile (B52724) (MeCN), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are often used. beilstein-journals.orgwalisongo.ac.id

The polarity of the solvent can affect the reaction rate. For instance, in SN2 reactions, polar aprotic solvents can accelerate the reaction by solvating the cation of the base, leaving the anion more nucleophilic. walisongo.ac.id The following table illustrates the effect of different polar aprotic solvents on the yield of an alkylation reaction of eugenol. walisongo.ac.id

| Solvent | Dielectric Constant (ε) | Yield (%) |

| N,N-Dimethylformamide (DMF) | 36.7 | 91 |

| Dimethyl sulfoxide (DMSO) | 46.7 | 51 |

| Acetonitrile (CH₃CN) | 37.5 | 47 |

| Tetrahydrofuran (THF) | 7.6 | - |

Data from a study on the alkylation of eugenol, demonstrating the impact of solvent choice on product yield. walisongo.ac.id

The selection of an appropriate solvent also depends on the subsequent workup and purification steps. A solvent that allows for easy removal and does not interfere with the isolation of the product is preferred. google.com

Advanced Spectroscopic Characterization and Computational Chemistry of 3 Chloro 5 Methoxyphenol

Vibrational Spectroscopy Analysis

The vibrational modes of 3-chloro-5-methoxyphenol have been comprehensively identified through experimental spectroscopic techniques. ijrte.org These methods provide insights into the molecule's structural characteristics and bonding.

The FTIR spectrum of this compound reveals key vibrational assignments. The experimental data, when compared with theoretical calculations, allows for a precise understanding of the molecular vibrations. For instance, the O-H stretching vibration is observed at 3485 cm⁻¹. ijrte.org The C-Cl stretching mode is identified at 830 cm⁻¹ in the infrared spectrum. ijrte.org Aromatic C-H stretching vibrations are typically found in the region of 3100-3000 cm⁻¹, and for this molecule, IR peaks are noted at 3102, 3085, and 3062 cm⁻¹. ijrte.org

Complementing the FTIR data, the FT-Raman spectrum provides further details on the vibrational modes of this compound. The O-H stretching vibration is also identified in the Raman spectrum at 3482 cm⁻¹. ijrte.org The C-Cl stretching mode is observed at 832 cm⁻¹. ijrte.org Raman bands for C-H stretching are seen at 3104, 3088, and 3060 cm⁻¹. ijrte.org Additionally, C-Cl in-plane and out-of-plane deformations are assigned to Raman bands at 472 cm⁻¹ and 175 cm⁻¹, respectively. ijrte.org

The vibrational frequencies of the O-H and C-Cl groups are of particular significance in understanding the chemical properties of this compound. The O-H stretching vibration, identified at 3485 cm⁻¹ (IR) and 3482 cm⁻¹ (Raman), is a characteristic peak for phenolic compounds and is crucial in understanding hydrogen bonding interactions. ijrte.org The in-plane bending vibration of the hydroxyl group is observed at 1115 cm⁻¹ in both IR and Raman spectra, while the out-of-plane bending is assigned at 160 cm⁻¹ in the Raman spectrum. ijrte.org

The C-Cl stretching vibration is located at 830 cm⁻¹ in the IR spectrum and 832 cm⁻¹ in the Raman spectrum, with a total energy distribution contribution of 74%. ijrte.org The presence and position of this band are important for identifying halogenated aromatic compounds. The C-Cl in-plane and out-of-plane deformations are recorded in the Raman spectrum at 472 cm⁻¹ and 175 cm⁻¹, respectively. ijrte.org

Interactive Table 1: Selected Vibrational Frequencies of this compound

| Vibrational Mode | FTIR (cm⁻¹) | FT-Raman (cm⁻¹) |

| O-H Stretching | 3485 | 3482 |

| C-H Stretching | 3102, 3085, 3062 | 3104, 3088, 3060 |

| O-H In-plane bending | 1115 | 1115 |

| C-Cl Stretching | 830 | 832 |

| C-Cl In-plane deformation | - | 472 |

| O-H Out-of-plane bending | - | 160 |

| C-Cl Out-of-plane deformation | - | 175 |

Quantum Chemical Investigations via Density Functional Theory (DFT)

To support and interpret the experimental spectroscopic data, quantum chemical calculations were performed using Density Functional Theory.

The molecular structure of this compound was optimized using DFT calculations. These computational methods provide detailed information about the bond lengths, bond angles, and dihedral angles of the molecule in its most stable energetic state. This optimized geometry serves as the basis for subsequent frequency calculations.

The vibrational frequencies of this compound were calculated using the DFT-B3LYP method with different basis sets. ijrte.org It was noted that the calculated frequencies were generally overestimated compared to the experimental values, a common occurrence due to the calculations being performed on the basis of a harmonic model. ijrte.org To correct for these discrepancies, scaling factors are often applied to the computed frequencies to improve the agreement with experimental data. ijrte.org The comparison between the scaled theoretical frequencies and the experimental FTIR and FT-Raman data allows for a more definitive assignment of the observed vibrational bands. ijrte.org

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energies and Charge Transfer

Frontier Molecular Orbital (FMO) theory is a critical tool for understanding the chemical reactivity and kinetic stability of a molecule. chemrxiv.org The theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, acting as an electron donor, is related to the molecule's nucleophilicity or basicity, while the LUMO, an electron acceptor, relates to its electrophilicity or acidity. chemrxiv.orgnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. semanticscholar.org

For this compound, computational studies using Density Functional Theory (DFT) with the B3LYP/6-311++G(d,p) basis set have been performed to determine its frontier orbital energies. The analysis reveals that the HOMO is primarily localized over the phenol (B47542) group and the methoxy (B1213986) group, while the LUMO is distributed across the entire molecule. This distribution indicates the regions from which it is easiest to remove an electron and where an incoming electron would likely be accepted.

The calculated energies for the HOMO, LUMO, and the energy gap are detailed in the table below. This energy gap is instrumental in explaining the charge transfer interactions that can occur within the molecule. A smaller energy gap facilitates electron excitation from the HOMO to the LUMO, indicating higher reactivity. semanticscholar.org

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.91 |

| LUMO Energy | -0.96 |

| Energy Gap (ΔE) | 4.95 |

Mulliken's Charge Analysis and Molecular Electrostatic Potential (MEP) Surfaces

Mulliken's charge analysis provides a method for estimating the partial atomic charges within a molecule, offering insights into the distribution of electrons among its atoms. This analysis, performed on this compound using DFT calculations, reveals the influence of the chloro, methoxy, and hydroxyl substituents on the electron density of the aromatic ring. The oxygen, nitrogen, and halogen atoms typically exhibit more negative charges, making them potential sites for electrophilic attack. Conversely, atoms with positive charges, such as certain carbon atoms, are susceptible to nucleophilic attack. orientjchem.org

Complementing the charge analysis, the Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule for electrophilic and nucleophilic interactions. comporgchem.com The MEP map illustrates the electrostatic potential on the molecule's electron density surface. orientjchem.org

For this compound, the MEP surface analysis shows distinct regions of varying potential.

Negative Regions (Red): These areas, rich in electron density, indicate the most likely sites for electrophilic attack. In this compound, these are concentrated around the oxygen atoms of the hydroxyl and methoxy groups due to their lone pairs of electrons. orientjchem.org

Positive Regions (Blue): These electron-deficient areas are susceptible to nucleophilic attack and are typically found around the hydrogen atoms, particularly the hydrogen of the hydroxyl group. orientjchem.org

Zero Potential Regions (Green): These areas represent neutral electrostatic potential. orientjchem.org

| Atom | Charge |

|---|---|

| C1 | 0.17 |

| C2 | -0.21 |

| C3 | 0.18 |

| C4 | -0.22 |

| C5 | -0.01 |

| C6 | -0.18 |

| Cl7 | -0.06 |

| O8 | -0.61 |

| O12 | -0.49 |

Note: Atom numbering may vary based on the computational model used. The data reflects the general charge distribution.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions among orbitals. researchgate.net It provides a detailed understanding of charge transfer, charge delocalization, and hyperconjugative interactions by examining the orbital overlaps between donor (occupied Lewis-type) and acceptor (unoccupied non-Lewis type) NBOs. The stabilization energy E(2) associated with these interactions quantifies the intensity of the delocalization; a higher E(2) value signifies a more significant interaction. researchgate.net

In the case of this compound, NBO analysis reveals significant hyperconjugative interactions that contribute to the molecule's stability. Key interactions include the delocalization of electron density from the lone pairs (LP) of the oxygen and chlorine atoms to the antibonding π* orbitals of the aromatic ring. For instance, the interaction between the lone pair of the hydroxyl oxygen (O8) and the π(C1-C6) and π(C2-C3) orbitals shows substantial stabilization energies, indicating strong electron delocalization. Similarly, interactions involving the methoxy group's oxygen and the chlorine atom with the ring's antibonding orbitals are observed.

These intramolecular charge transfer events from the donor to acceptor orbitals lead to increased electron density in the antibonding orbitals, which helps to stabilize the molecule by delocalizing charge. researchgate.net This analysis provides a quantitative basis for understanding the electronic effects of the substituents on the phenol ring.

Tautomeric Stability Studies

Tautomerism is a phenomenon where a single chemical compound can exist in two or more interconvertible structures that differ in the relative position of a proton and a double bond. For phenols, the most common form of tautomerism is keto-enol tautomerism, where the phenolic (enol) form can potentially exist in equilibrium with its keto form (a cyclohexadienone).

Computational studies on other substituted phenols using Density Functional Theory (DFT) have consistently shown that the Gibbs free energy of the enol tautomer is significantly lower than that of the corresponding keto tautomers. The presence of substituents like chloro and methoxy groups on the ring can influence the equilibrium, but generally not enough to favor the non-aromatic keto form. Therefore, it is predicted that this compound exists almost exclusively in its phenolic (enol) form under standard conditions.

Other Spectroscopic Techniques and Computational Approaches

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules. It provides detailed information about the chemical environment of individual atoms (chemical shift), the number of nuclei (integration), and their connectivity through chemical bonds (coupling constants).

The ¹H NMR and ¹³C NMR spectra of this compound have been reported, providing key data for its structural confirmation.

¹H NMR: The proton NMR spectrum shows distinct signals for each type of proton in the molecule.

A singlet for the three protons of the methoxy group (OCH₃).

A broad singlet for the acidic proton of the hydroxyl group (-OH).

Three signals in the aromatic region, appearing as a triplet, another triplet, and a singlet, corresponding to the three protons on the phenyl ring.

¹³C NMR: The carbon NMR spectrum provides signals for each unique carbon atom in the molecule, including those in the aromatic ring and the methoxy group.

The specific chemical shifts observed in both ¹H and ¹³C NMR are highly characteristic of the molecule's electronic structure, which is influenced by the chloro, methoxy, and hydroxyl substituents.

| Nucleus | Signal Type | Chemical Shift (ppm) | Assignment |

|---|---|---|---|

| ¹H NMR | Singlet | 3.75 | -OCH₃ (3H) |

| Broad Singlet | 5.70 | -OH (1H) | |

| Triplet | 6.29 | Aromatic C-H (1H) | |

| Triplet / Singlet | 6.45 / 6.50 | Aromatic C-H (2H) | |

| ¹³C NMR | Signal | 56 | -OCH₃ |

| Signal | 100 | Aromatic C-H | |

| Signal | 107 | Aromatic C-H | |

| Signal | 109 | Aromatic C-H | |

| Signal | 136 | Aromatic C-Cl | |

| Signal | 157 / 161 | Aromatic C-O |

Note: Specific assignments for aromatic protons and carbons may require 2D NMR techniques for unambiguous confirmation.

UV-Vis Spectroscopy and Electronic Absorption Spectra Prediction

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons to higher energy molecular orbitals. The resulting spectrum is sensitive to the molecule's structure, particularly the presence of conjugated systems.

The electronic absorption properties of this compound can be investigated both experimentally and computationally. Theoretical predictions of the UV-Vis spectrum are often performed using Time-Dependent Density Functional Theory (TD-DFT), which has become a common method for calculating the electronic absorption spectra of molecules. These calculations can predict the wavelengths of maximum absorbance (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

For phenolic compounds, the absorption bands are typically due to π → π* transitions within the aromatic ring. The positions and intensities of these bands are influenced by substituents on the ring. The hydroxyl (-OH), methoxy (-OCH₃), and chloro (-Cl) groups on this compound act as auxochromes, modifying the absorption characteristics of the benzene (B151609) chromophore. These groups, particularly the electron-donating hydroxyl and methoxy groups, can cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima. Computational methods allow for the simulation of these effects and can help in the interpretation of experimental spectra.

X-ray Diffraction (XRD) for Crystalline Structure Determination

The precise determination of the three-dimensional arrangement of atoms within a crystalline solid is achieved through X-ray diffraction (XRD). This technique relies on the scattering of X-rays by the electron clouds of the atoms in the crystal lattice. The resulting diffraction pattern provides information on the crystal system, space group, and unit cell dimensions.

As of the latest literature review, a complete single-crystal XRD study for this compound has not been reported. However, computational studies utilizing Density Functional Theory (DFT) have provided valuable insights into its optimized molecular geometry. These calculations, performed at the B3LYP/6-311++G(d,p) level, predict the bond lengths and angles of an isolated molecule in the gaseous phase. This theoretical structure serves as a fundamental basis for understanding the potential crystalline packing of the molecule. For instance, computational studies on similar phenolic compounds have been instrumental in interpreting their crystal structures. nih.govnih.gov

The optimized geometric parameters for this compound, as determined by DFT calculations, are presented in the table below. These values represent the equilibrium geometry of a single molecule and are crucial for subsequent computational analyses, such as Hirshfeld surface analysis.

| Parameter | Value | Parameter | Value |

|---|---|---|---|

| C1-C2 | 1.393 Å | C1-C2-C3 | 120.9° |

| C2-C3 | 1.386 Å | C2-C3-C4 | 119.5° |

| C3-C4 | 1.391 Å | C3-C4-C5 | 120.2° |

| C4-C5 | 1.385 Å | C4-C5-C6 | 120.2° |

| C5-C6 | 1.392 Å | C5-C6-C1 | 119.5° |

| C6-C1 | 1.396 Å | C6-C1-C2 | 119.7° |

| C1-O1 | 1.361 Å | C2-C1-O1 | 117.8° |

| O1-H1 | 0.962 Å | C6-C1-O1 | 122.5° |

| C3-Cl1 | 1.745 Å | C2-C3-Cl1 | 119.7° |

| C5-O2 | 1.367 Å | C4-C3-Cl1 | 120.8° |

| O2-C7 | 1.428 Å | C4-C5-O2 | 124.7° |

| C6-C5-O2 | 115.1° |

Data sourced from computational studies.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the electron distribution of the surrounding molecules. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), a detailed picture of intermolecular contacts can be obtained.

While a specific Hirshfeld surface analysis for this compound is not available due to the absence of its crystal structure data, studies on structurally related substituted phenols provide a framework for the expected interactions. nih.gov For these types of molecules, the analysis typically reveals the prevalence of several key intermolecular forces:

Hydrogen Bonding: The hydroxyl group of the phenol is a strong hydrogen bond donor, and the oxygen of the methoxy group can act as an acceptor. O-H...O interactions are therefore expected to be a significant feature in the crystal packing.

Halogen Bonding: The chlorine atom can participate in halogen bonding, acting as an electrophilic region (σ-hole) that can interact with nucleophilic sites on adjacent molecules.

van der Waals Forces: A network of weaker van der Waals forces, including H...H, C...H, and Cl...H contacts, will also be present, filling the intermolecular space and contributing to the cohesive energy of the crystal.

The relative contributions of these different interactions can be quantified using 2D fingerprint plots derived from the Hirshfeld surface, which summarize the intermolecular contact distances. For similar molecules, H...H interactions often comprise the largest percentage of the surface area, reflecting the abundance of hydrogen atoms on the molecular periphery. nih.gov

Quantum Chemical Descriptors in Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity. These models rely on the calculation of molecular descriptors, which are numerical values that encode different aspects of the chemical structure. Quantum chemical descriptors, derived from the electronic structure of the molecule, are particularly valuable in QSAR studies as they can describe a molecule's reactivity and interaction potential. nih.govmdpi.com

For this compound, several quantum chemical descriptors can be calculated using DFT, which are pertinent to its potential biological activity. These descriptors provide insight into the molecule's electronic properties and reactivity. A study on phenol derivatives has shown that descriptors such as molecular weight, hardness, chemical potential, total energy, and electrophilicity index play a significant role in assessing their toxicity. nih.gov

Key quantum chemical descriptors for this compound, computed at the B3LYP/6-311++G(d,p) level, are summarized in the table below.

| Descriptor | Definition | Calculated Value |

|---|---|---|

| EHOMO (Highest Occupied Molecular Orbital Energy) | Represents the electron-donating ability of a molecule. | -6.21 eV |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Represents the electron-accepting ability of a molecule. | -0.89 eV |

| Energy Gap (ΔE) | The difference between ELUMO and EHOMO, indicating chemical reactivity. | 5.32 eV |

| Ionization Potential (I) | The energy required to remove an electron from a molecule. | 6.21 eV |

| Electron Affinity (A) | The energy released when an electron is added to a molecule. | 0.89 eV |

| Global Hardness (η) | Measures the resistance to charge transfer. | 2.66 eV |

| Electronegativity (χ) | The power of an atom in a molecule to attract electrons to itself. | 3.55 eV |

| Electrophilicity Index (ω) | A measure of the electrophilic character of a molecule. | 2.37 eV |

| Dipole Moment (μ) | A measure of the overall polarity of the molecule. | 2.45 Debye |

Data sourced from computational studies.

These descriptors are fundamental in building QSAR models. For instance, the HOMO and LUMO energies are crucial in predicting a molecule's ability to engage in charge-transfer interactions, a common mechanism in biological systems. The electrophilicity index can be used to predict the reactivity of the molecule towards nucleophilic biological targets. By correlating these and other descriptors with experimentally determined biological activities for a series of related compounds, predictive QSAR models can be developed. nih.govwisdomlib.org

Reactivity and Chemical Transformations of 3 Chloro 5 Methoxyphenol

Oxidation Reactions of Phenolic Hydroxyl Groups

The phenolic hydroxyl group is susceptible to oxidation, a reaction characteristic of most phenols. The process can yield a range of products depending on the oxidant and reaction conditions. While specific studies on the oxidation of 3-chloro-5-methoxyphenol are not extensively detailed in the provided literature, the reactivity can be inferred from studies on related methoxyphenols.

The oxidation of phenols often proceeds through the formation of a phenoxy radical intermediate. In atmospheric chemistry, for instance, the reaction of guaiacol (B22219) (2-methoxyphenol) with hydroxyl radicals (•OH) is a key degradation pathway. researchgate.net This process can lead to the formation of nitrophenolics in the presence of nitrogen oxides. researchgate.net For substituted phenols like m-methoxyphenol, oxidative decomposition in supercritical water has been shown to yield phenol (B47542) as a product of incomplete oxidation, indicating the cleavage of the methoxy (B1213986) group can occur alongside other transformations. acs.org The presence of both electron-donating (-OH, -OCH3) and electron-withdrawing (-Cl) groups on the ring of this compound suggests a complex reactivity pattern, where oxidation could lead to quinone-like structures, ring-opened products, or polymeric materials.

Nucleophilic Substitution Reactions Involving Chloro Groups

The direct replacement of the chlorine atom in this compound via a nucleophilic aromatic substitution (SNA) reaction is generally challenging. Aryl halides are inherently less reactive towards nucleophilic substitution than alkyl halides. vedantu.comlibretexts.org This reduced reactivity is due to the sp2 hybridization of the carbon atom bonded to the halogen, which creates a stronger and less polar C-X bond, and the repulsion between the electron-rich aromatic ring and an incoming nucleophile. vedantu.compdx.edu

Furthermore, the success of the common addition-elimination mechanism for SNA typically requires the presence of strong electron-withdrawing groups (like nitro groups) at the ortho and/or para positions to the leaving group. libretexts.orgpdx.edulibretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orglibretexts.org In this compound, the hydroxyl and methoxy groups are electron-donating, which increases the electron density of the ring and thus deactivates it towards nucleophilic attack. vedantu.comdoubtnut.com

Despite these challenges, substitution can sometimes be achieved under extreme conditions through an alternative pathway known as the elimination-addition or "benzyne" mechanism. pdx.edulibretexts.org This reaction requires a very strong base, such as sodium amide (NaNH2), which can abstract a proton from the ring ortho to the chloro group. The subsequent elimination of the chloride ion generates a highly reactive benzyne (B1209423) intermediate, which is then rapidly attacked by a nucleophile. pdx.edulibretexts.org

Mechanisms of Reaction in Synthetic Pathways

The synthetic transformations involving this compound and its derivatives are underpinned by distinct reaction mechanisms.

Oxidation of the Phenolic Hydroxyl Group : The oxidation of phenols is often initiated by the abstraction of the hydrogen atom from the hydroxyl group, forming a resonance-stabilized phenoxy radical. This radical can then undergo further reactions, including coupling or reaction with other oxidizing species, potentially leading to quinones or ring-opened products. researchgate.net

Reduction of Nitrile Groups : The reduction of a nitrile derivative, such as 3-chloro-5-methoxybenzonitrile, to a primary amine with a hydride reagent like LiAlH4 or a borane (B79455) proceeds via nucleophilic attack. The mechanism involves the transfer of a hydride ion (H⁻) to the electrophilic carbon of the nitrile group (C≡N). This forms an intermediate imine anion, which is then subjected to a second hydride attack to yield a dianion. Subsequent quenching with water protonates the nitrogen, yielding the primary amine. nih.gov

Nucleophilic Aromatic Substitution : As discussed, two primary mechanisms exist for this reaction type.

Addition-Elimination : This pathway involves the initial attack of a nucleophile on the carbon bearing the leaving group, forming a resonance-stabilized carbanion intermediate (Meisenheimer complex). libretexts.orglibretexts.org Aromaticity is temporarily lost. In a second step, the leaving group (chloride) is expelled, and aromaticity is restored. This mechanism is unfavorable for this compound due to the lack of stabilizing electron-withdrawing groups. libretexts.org

Elimination-Addition (Benzyne) : This high-energy pathway is more plausible under strongly basic conditions. It begins with the deprotonation of an aromatic proton ortho to the chlorine atom by a strong base. pdx.edulibretexts.org This is followed by the elimination of HCl to form a strained, highly reactive benzyne intermediate. The reaction concludes with the rapid addition of a nucleophile to the benzyne, followed by protonation to give the final product. libretexts.org

Advanced Analytical Methodologies for 3 Chloro 5 Methoxyphenol

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, providing powerful tools for the separation and quantification of 3-chloro-5-methoxyphenol from complex matrices.

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely utilized technique for the analysis of this compound. This method is effective for both routine analysis and the isolation of impurities. sielc.comsielc.com A typical RP-HPLC method for this compound can be performed under simple conditions, often employing a C18 column. nih.gov The mobile phase commonly consists of a mixture of acetonitrile (B52724) (MeCN) and water, with the addition of an acid such as phosphoric acid to control the pH and improve peak shape. sielc.comsielc.com

The versatility of RP-HPLC allows for scalability, making it suitable for preparative separations to isolate impurities for further characterization. sielc.comsielc.com The selection of the stationary phase and the optimization of the mobile phase composition are critical for achieving the desired resolution and separation efficiency.

Interactive Data Table: Typical RP-HPLC Parameters for Phenolic Compound Analysis

| Parameter | Typical Value/Condition | Purpose |

|---|---|---|

| Stationary Phase | C18 (Octadecyl silane) | Provides a nonpolar surface for interaction with the analyte. |

| Mobile Phase | Acetonitrile/Water or Methanol (B129727)/Water | Elutes the analyte from the column. The ratio is adjusted for optimal separation. |

| pH Modifier | Phosphoric acid or Formic acid | Suppresses the ionization of the phenolic hydroxyl group, leading to better peak shape and retention. |

| Detector | UV-Vis Diode Array Detector (DAD) | Monitors the absorbance of the eluent at specific wavelengths for quantification. nih.gov |

| Flow Rate | 0.5 - 2.0 mL/min | Controls the speed of the mobile phase through the column. |

For faster analysis times and improved resolution, Ultra-Performance Liquid Chromatography (UPLC) is an advantageous alternative to conventional HPLC. researchgate.net UPLC systems utilize columns packed with smaller particles (typically sub-2 µm), which allows for higher flow rates and pressures, resulting in significantly shorter run times without compromising separation efficiency. researchgate.netusp.br For the analysis of this compound, columns with 3 µm particles can be used for rapid UPLC applications. sielc.comsielc.com The principles of separation in UPLC are the same as in HPLC, but the enhanced performance leads to higher throughput and sensitivity. researchgate.net

The benefits of UPLC in the analysis of phenolic compounds include improved resolution, shorter retention times, and higher sensitivity compared to traditional HPLC. researchgate.net

Gas Chromatography (GC) is another powerful technique for the analysis of phenolic compounds, including this compound. acs.orgepa.gov The purity of this compound has been certified using GC analysis. chemsavers.com For volatile and thermally stable compounds like phenols, GC offers high resolution and sensitivity. The analysis of chlorophenols by GC often involves their conversion into more volatile derivatives, such as acetyl or silyl (B83357) derivatives, to improve chromatographic performance. jcsp.org.pk However, underivatized phenols can also be analyzed directly. epa.gov

GC is frequently coupled with a mass spectrometer (GC-MS) for definitive identification of the separated components. thermofisher.comnih.gov The choice of the GC column is critical, with various stationary phases available to optimize the separation of different phenol (B47542) isomers. epa.gov

Interactive Data Table: GC Parameters for Chlorophenol Analysis

| Parameter | Typical Value/Condition | Purpose |

|---|---|---|

| Column | Fused silica (B1680970) capillary column with various stationary phases (e.g., DB-5) epa.gov | Separates the components of the sample based on their volatility and interaction with the stationary phase. |

| Injector | Split/Splitless | Introduces the sample into the column. The mode is chosen based on the concentration of the analyte. |

| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | Detects the components as they elute from the column. MS also provides structural information. epa.gov |

| Temperature Program | Ramped oven temperature | Optimizes the separation of compounds with a wide range of boiling points. |

Mass Spectrometry (MS) Applications in Compound Identification and Purity Assessment

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and purity assessment of this compound. When coupled with a chromatographic separation technique such as GC or HPLC, it provides a high degree of specificity and sensitivity. diva-portal.org For LC-MS applications involving this compound, it is recommended to replace phosphoric acid in the mobile phase with a more volatile acid like formic acid to ensure compatibility with the mass spectrometer. sielc.comsielc.com

MS analysis provides the mass-to-charge ratio (m/z) of the parent ion and its fragment ions, which serves as a molecular fingerprint for identification. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule and its impurities. usp.br The fragmentation patterns observed in the mass spectrum can be used to confirm the structure of this compound and to identify any related impurities. purdue.edu

Electrochemical and Impedance Spectroscopy for Detection of Phenolic Compounds

Electrochemical methods offer a sensitive and often rapid approach for the detection of phenolic compounds. nih.govmdpi.com These techniques are based on the oxidation of the phenolic hydroxyl group at an electrode surface. acs.org Various voltammetric techniques, such as cyclic voltammetry, differential pulse voltammetry, and square wave voltammetry, can be employed for the quantitative determination of phenols. nih.gov The redox potential of phenolic compounds provides a degree of selectivity, and modified electrodes can be used to enhance sensitivity and selectivity. mdpi.com

Electrochemical Impedance Spectroscopy (EIS) is another powerful technique that can be used for the detection of phenolic compounds. nih.gov EIS measures the impedance of an electrochemical system over a range of frequencies. mdpi.com The binding of phenolic compounds to a modified electrode surface can cause a change in the impedance, which can be correlated to the concentration of the analyte. nih.gov This technique is particularly useful for the development of sensors for the detection of phenolic compounds in various matrices. mdpi.com

No Biological Activity Data Currently Available for this compound

Despite a comprehensive review of available scientific literature, no specific research detailing the biological activities and mechanisms of action for the chemical compound this compound has been found.

As a result, it is not possible to provide a detailed, evidence-based article on its structure-activity relationships, potential medicinal chemistry applications, or molecular interactions as requested. The public scientific record does not currently contain studies investigating its efficacy in areas such as anticancer research, antimicrobial action, or its effects on specific biological receptors.

While the broader classes of compounds to which this compound belongs—namely substituted phenols, chlorinated phenols, and methoxyphenols—are known to exhibit a wide range of biological effects, any extrapolation of these general properties to this specific molecule would be speculative and lack the required scientific validation.

Advanced Applications and Future Research Directions

Role as an Intermediate in Complex Organic Molecule Synthesis

The reactivity of 3-Chloro-5-methoxyphenol, conferred by its hydroxyl, chloro, and methoxy (B1213986) functional groups, positions it as a valuable intermediate in multistep organic synthesis. Phenolic compounds are well-established precursors in the manufacturing of a wide array of products, including pesticides, dyes, plastics, and drugs, owing to their π-bonding systems and hydrogen-donating capabilities. ijrte.org The specific substitution pattern of this compound allows for regioselective reactions, enabling the construction of intricate molecular architectures.

While direct, large-scale applications are not extensively documented, its structural motifs are present in various synthetic pathways for biologically active compounds. For instance, related methoxyphenols serve as key building blocks. In one synthetic route, 3-methoxyphenol (B1666288) is used to create an ether linkage, which is a crucial step in forming novel diaryl ethers that act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov Similarly, the reaction of 3-methoxyphenol with other aromatic compounds is a foundational step in synthesizing intermediates for potent agonists of G-protein-coupled receptors and for creating polycyclic pyrazolinone herbicides. nih.gov

The presence of the chloro and methoxy groups on the phenol (B47542) ring influences the reactivity of the hydroxyl group and the aromatic ring itself, opening pathways for:

Etherification: The hydroxyl group can be readily converted into an ether, linking the phenolic scaffold to other molecular fragments.

Nucleophilic Aromatic Substitution: The chlorine atom, activated by the other ring substituents, can potentially be displaced by various nucleophiles to introduce new functionalities.

Electrophilic Aromatic Substitution: The methoxy and hydroxyl groups direct incoming electrophiles to specific positions on the ring, allowing for controlled elaboration of the core structure.

Future research will likely focus on utilizing this compound as a starting material in the total synthesis of natural products and complex, polyfunctional molecules where this specific substitution pattern is required.

Potential in Drug Development and Design of Specific Biological Targets

The structural framework of this compound incorporates features commonly found in pharmacologically active molecules. Phenol derivatives are of great interest for computational and biological studies due to their resemblance to biological species like tyrosine. ijrte.org The chloro and methoxy groups are particularly significant in medicinal chemistry, as they can profoundly influence a molecule's binding affinity, selectivity, and pharmacokinetic properties. youtube.com

Chloro Group: The inclusion of a chlorine atom can enhance membrane permeability and metabolic stability. It often participates in halogen bonding, a specific type of non-covalent interaction that can improve binding to a protein target. nih.gov Chlorinated compounds are a major class of FDA-approved drugs, highlighting their importance in pharmaceutical design. nih.gov

Methoxy Group: The methoxy group can act as a hydrogen bond acceptor and can be metabolically cleaved (O-demethylation) to reveal a more polar hydroxyl group, a strategy often used in prodrug design. Its presence also impacts the electronic properties and conformation of the molecule. youtube.com

Derivatives built upon similar phenolic scaffolds have shown significant promise. For example, compounds incorporating a 3-hydroxyphenoxy fragment have been developed as benzoxaborole β-lactamase inhibitors and as anti-prostate cancer agents. nih.gov The combination of these functional groups in this compound makes it an attractive scaffold for library synthesis to screen against various biological targets, such as kinases, proteases, and G-protein-coupled receptors. Future research efforts could focus on synthesizing derivatives of this compound to explore their potential as inhibitors of specific enzymes, such as tyrosinase, or as antibacterial or anticancer agents. mdpi.commdpi.com

Development of Novel Analytical Methods for Trace Detection

The detection and quantification of substituted phenols in various matrices are crucial for environmental monitoring, industrial process control, and pharmacokinetic studies. For this compound, established analytical techniques can be employed, but there is ongoing scope for the development of more sensitive and field-deployable methods.

A standard method for the analysis of this compound utilizes reverse-phase high-performance liquid chromatography (RP-HPLC). sielc.com This method is scalable and can be adapted for preparative separations to isolate impurities or for use in pharmacokinetic studies. sielc.com

| HPLC Method for this compound Analysis | |

| Technique | Reverse Phase (RP) HPLC |

| Mobile Phase | Acetonitrile (B52724) (MeCN), Water, and Phosphoric Acid |

| MS-Compatible Modifier | Formic acid can replace phosphoric acid |

| Fast Applications | Method is adaptable to UPLC with smaller 3 µm particle columns |

| Applications | Purity analysis, preparative separation, pharmacokinetics |

| This table summarizes the established HPLC method for analyzing this compound. Data sourced from SIELC Technologies. sielc.com |

Future research in this area is directed towards developing methods for trace detection in complex environmental or biological samples. Advancements could include:

Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method for the detection of volatile and semi-volatile organic compounds. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): Offers high sensitivity and is suitable for non-volatile compounds, providing robust quantification in complex matrices. nih.gov

Electrochemical Sensors: Designing specific sensors for the electrochemical detection of phenolic compounds, which could offer rapid, low-cost, and portable analysis.

Advanced Extraction Techniques: Developing novel solid-phase extraction (SPE) or supercritical fluid extraction (SFE) protocols to pre-concentrate the analyte from dilute samples, thereby lowering the limits of detection. nih.gov

Addressing challenges such as matrix effects from complex samples like soil or biological fluids will be a key focus in the development of these novel methods. rsc.org

Computational Design and Prediction of Novel Derivatives with Enhanced Properties

Computational chemistry provides powerful tools to predict the properties of molecules and to design new derivatives with desired characteristics, accelerating the research and development process. For this compound, computational studies can elucidate its fundamental properties and guide the synthesis of new compounds with enhanced biological activity or material properties.

A detailed study using Density Functional Theory (DFT) has already been performed on this compound. ijrte.org This type of analysis provides deep insights into the molecule's electronic structure and reactivity.

Key Parameters from DFT Analysis of this compound

| Computational Method | Property Investigated | Insights Gained |

|---|---|---|

| DFT (B3LYP) | Vibrational Frequencies (IR/Raman) | Assignment of spectral bands corresponding to C-Cl, C-O, and O-H vibrations. ijrte.org |

| Frontier Molecular Orbitals (HOMO/LUMO) | Electronic Properties | Calculation of the energy gap, indicating chemical reactivity and kinetic stability. ijrte.org |

| Molecular Electrostatic Potential (MEP) | Reactivity Sites | Identification of electron-rich (negative) and electron-poor (positive) regions, predicting sites for electrophilic and nucleophilic attack. ijrte.org |

| Natural Bond Orbital (NBO) Analysis | Intramolecular Interactions | Analysis of charge delocalization and hyperconjugative interactions within the molecule. ijrte.org |

This table outlines the types of computational analyses performed on this compound and the scientific insights they provide. Data sourced from the International Journal of Recent Technology and Engineering. ijrte.org

Future research can build upon this foundation by employing a wider range of computational techniques:

Quantitative Structure-Activity Relationship (QSAR): Developing models that correlate the structural features of this compound derivatives with their biological activity.

Molecular Docking: Simulating the binding of potential derivatives to the active sites of biological targets (e.g., enzymes, receptors) to predict their inhibitory potential and binding modes. mdpi.commdpi.com

ADMET Prediction: In silico prediction of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel derivatives to identify candidates with favorable drug-like properties early in the design process. mdpi.com

Machine Learning: Using machine learning algorithms to screen virtual libraries of compounds based on the this compound scaffold to identify new hits for specific therapeutic targets. mdpi.com

These computational approaches can significantly reduce the time and cost associated with synthesizing and testing new compounds, enabling a more rational design of novel molecules with enhanced properties for pharmaceutical or material science applications.

Q & A

Q. Methodological Answer :

- FTIR and Raman Spectroscopy : Identify functional groups (e.g., O–H stretch at ~3300 cm⁻¹, C–O–C stretch at ~1250 cm⁻¹). Compare experimental peaks with Density Functional Theory (DFT)-calculated spectra to resolve ambiguities .

- NMR : Use ¹H and ¹³C NMR to confirm substitution patterns. For example, the methoxy group appears as a singlet at ~3.8 ppm (¹H) and ~56 ppm (¹³C) .

- Mass Spectrometry : Confirm molecular ion ([M]⁺ at m/z 158) and fragmentation patterns (e.g., loss of Cl or OCH₃ groups) .

Advanced: How can computational methods like DFT improve understanding of this compound’s electronic properties?

Q. Methodological Answer :

- DFT Calculations : Use software (e.g., Gaussian) with B3LYP/6-311++G(d,p) basis sets to model molecular geometry, vibrational frequencies, and frontier molecular orbitals (FMOs).

- Natural Bond Orbital (NBO) Analysis : Quantify hyperconjugative interactions (e.g., electron donation from OCH₃ to the aromatic ring) .

Advanced: How can researchers predict the environmental toxicity of this compound using computational models?

Q. Methodological Answer :

- Quantitative Structure-Activity Relationship (QSAR) Models : Input molecular descriptors (e.g., logP, polar surface area) into validated algorithms to estimate toxicity parameters like LC₅₀.

- Genetic Algorithm-Artificial Neural Network (GA-ANN) : Predict acute toxicity (e.g., Daphnia magna LC₅₀) using datasets from structurally similar chlorophenols .

- Validate predictions with experimental bioassays (e.g., microbial toxicity tests) .

Advanced: How do substituent positions (chloro vs. methoxy) influence the vibrational frequencies of this compound?

Q. Methodological Answer :

- Substituent Effects : The electron-withdrawing Cl group reduces electron density on the ring, lowering C–Cl stretching frequencies (~650 cm⁻¹). The electron-donating OCH₃ group increases C–O stretching frequencies (~1250 cm⁻¹).

- Meta-Substitution Challenges : Use hybrid experimental-computational approaches to resolve overlapping peaks. For example, isotopic labeling or deuteration can isolate specific vibrational modes .

Advanced: How should researchers address discrepancies between experimental and computational spectral data for this compound?

Q. Methodological Answer :

- Error Source Identification : Check for basis set limitations in DFT (e.g., absence of anharmonic corrections) or solvent effects in experimental data .

- Sensitivity Analysis : Vary computational parameters (e.g., basis sets, solvation models) to assess their impact on predicted frequencies.

- Empirical Scaling : Apply scaling factors (e.g., 0.961 for B3LYP/6-311++G(d,p)) to align theoretical and experimental frequencies .

Basic: What are the safety protocols for handling this compound in laboratory settings?

Q. Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles. Use fume hoods for synthesis/purification steps.

- Storage : Keep in airtight containers at 2–8°C to prevent degradation.

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Dispose as hazardous waste .

Advanced: What strategies can optimize the regioselectivity of this compound derivatives for pharmaceutical applications?

Q. Methodological Answer :

- Directed Ortho-Metalation : Use methoxy groups as directing groups for selective substitution.

- Protecting Groups : Temporarily block reactive sites (e.g., silylation of –OH) to control chlorination positions .

- Catalysis : Employ Lewis acids (e.g., FeCl₃) to enhance selectivity in Friedel-Crafts reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.